molecular formula C19H21N3O6S B2960945 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 923705-16-2

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Cat. No.: B2960945
CAS No.: 923705-16-2
M. Wt: 419.45
InChI Key: QKICETAAXGPCNH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O6S and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Selectivity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide and its derivatives have been explored in various pharmacological contexts. One study focused on the pharmacological characterization of a similar compound, highlighting its high affinity for κ-opioid receptors (KOR) and selectivity over μ-opioid receptors (MORs). This research indicates the potential for treating conditions like depression and addiction, given the compound's ability to modulate opioid receptor activity (Grimwood et al., 2011).

Synthesis and Evaluation in Corrosion Inhibition

Another application area is in materials science, where derivatives of this compound have been synthesized and evaluated for their corrosion inhibition properties. Specifically, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising inhibition efficiencies in protecting steel against corrosion, showcasing the compound's utility beyond pharmacology (Yıldırım & Cetin, 2008).

Anticancer and Kinase Inhibitory Activities

In the realm of cancer research, thiazolyl N-benzyl-substituted acetamide derivatives, related to the compound , have shown significant Src kinase inhibitory and anticancer activities. This suggests the potential of this compound derivatives in developing new therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).

Dual Inhibition of PI3K/mTOR Pathways

Exploring the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, researchers developed various heterocyclic analogues, including those related to this compound. These compounds demonstrated similar in vitro potency and in vivo efficacy, emphasizing their potential in targeting PI3K/mTOR pathways for cancer therapy (Stec et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c23-18(20-10-14-3-5-16-17(9-14)28-13-27-16)12-21-11-15(4-6-19(21)24)29(25,26)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKICETAAXGPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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